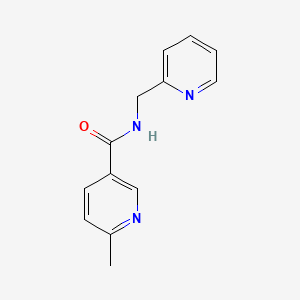![molecular formula C13H20N2O B7537632 N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide, also known as DMCM, is a chemical compound that belongs to the class of pyrroles. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. DMCM is a GABAergic compound that acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system.
作用机制
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide acts as a negative allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. GABA binds to the receptor and opens the chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide binds to a site on the receptor that is distinct from the GABA binding site, and reduces the efficacy of GABA binding. This results in a decrease in chloride ion influx and a reduction in inhibitory neurotransmitter release, which can lead to excitatory effects.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been shown to have anxiogenic and convulsant effects in animal models. It has also been shown to increase locomotor activity, decrease body temperature, and induce sedation. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on behavior.
实验室实验的优点和局限性
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide is a useful tool for studying anxiety and epilepsy in animal models. Its anxiogenic and convulsant effects make it a useful tool for studying the role of the GABAA receptor in these conditions. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has limitations for lab experiments, as it can be toxic at high doses and can induce seizures in some animals.
未来方向
There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide as a treatment for anxiety disorders and epilepsy. Another area of interest is the development of new compounds that target the GABAA receptor and have fewer side effects than N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide. Additionally, further research is needed to understand the biochemical and physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide and its potential use in other neurological disorders.
合成方法
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide can be synthesized through a multi-step process starting from 1,5-dimethylpyrrole. The first step involves the reaction of 1,5-dimethylpyrrole with ethyl chloroformate to form ethyl 1,5-dimethylpyrrole-2-carboxylate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding carbanion, which is then reacted with cyclopentanone to form N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide.
科学研究应用
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiogenic and convulsant effects in animal models, which makes it a useful tool for studying anxiety and epilepsy. N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has also been used to study the role of the GABAA receptor in mediating the effects of alcohol and other drugs of abuse. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide has been studied as a potential treatment for certain neurological disorders, such as epilepsy and anxiety disorders.
属性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-8-12(15(10)2)9-14-13(16)11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRPYPONVBXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)


![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)